

Process Safety & Scale-Up Support Hub: Managing Reaction Exotherms

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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

CAS No.: 239135-53-6

Cat. No.: B1333799

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Status: Operational Operator: Senior Application Scientist Ticket ID: THERM-SAFE-001

Introduction: The Thermodynamics of Scale-Up

Welcome to the Process Safety Support Hub. If you are reading this, you are likely transitioning a synthesis from the bench (milligrams/grams) to the kilo-lab or pilot plant. In the lab, heat removal is rarely the rate-limiting step; a round-bottom flask has a massive surface area relative to its volume. At scale, this geometry works against you.

The objective of this guide is not just to "cool it down," but to engineer a process where heat generation (

) never exceeds heat removal (

) capabilities. We will use the Stoessel Criticality Framework to diagnose risk and Dosing Control to mitigate it.

Part 1: Diagnostic Triage (The "Why" and "What")

Q: My reaction temperature spikes uncontrollably after the induction period. Why?

A: You are battling "Thermal Accumulation."

In a semi-batch process, if you add reagents faster than they react, unreacted material accumulates in the vessel. Once the reaction "kicks off" (often after an induction period), all that accumulated material reacts simultaneously. The cooling jacket cannot handle this sudden surge in energy.

Key Diagnostic Parameter: MTSR (Maximum Temperature of Synthesis Reaction) You must calculate the MTSR to understand your worst-case scenario.^[1]

Where

(Adiabatic Temperature Rise) is calculated as:

^[2]

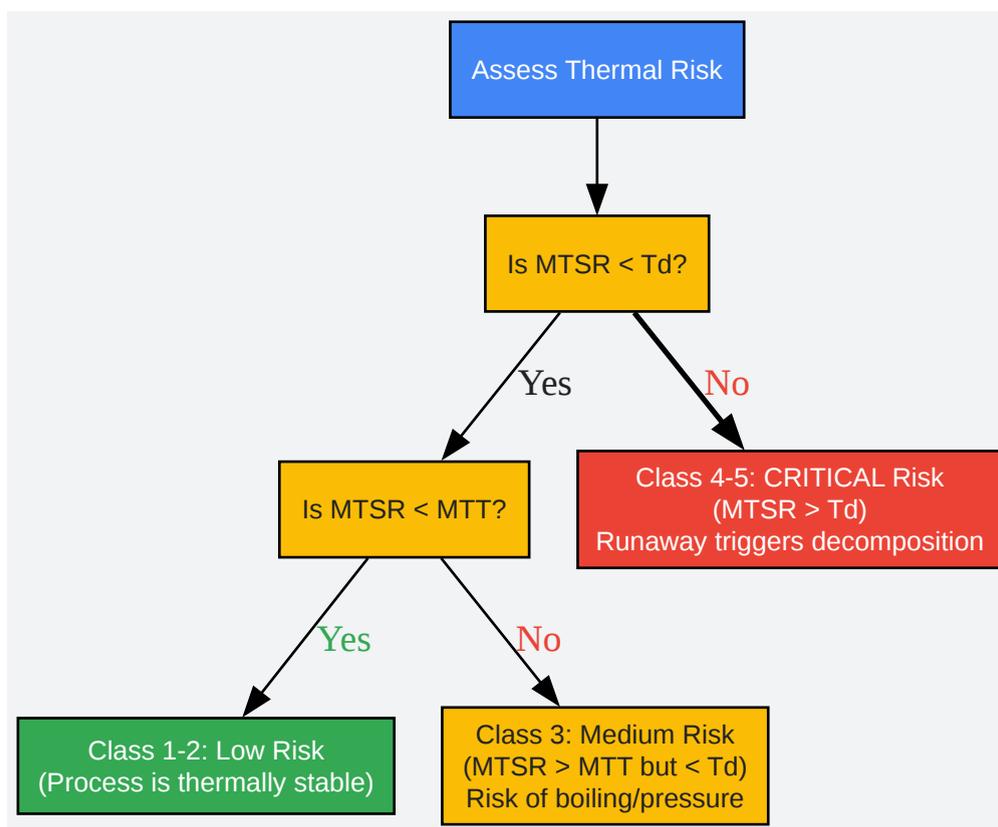
- : Enthalpy of reaction (measured via Reaction Calorimetry, e.g., RC1).
- : Specific heat capacity of the reaction mass.

Q: How do I know if my process is "Safe" or "Critical"?

A: Use the Stoessel Criticality Classification. We categorize reactions into 5 classes based on the relationship between four temperatures:

- : Process Temperature (Target).
- MTSR: Maximum Temperature of Synthesis Reaction (if cooling fails).^{[1][2][3]}
- : Decomposition Temperature (onset of thermal instability).
- MTT: Maximum Technical Temperature (Boiling point or safety valve setpoint).

Visualizing Risk: The Stoessel Decision Tree



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Figure 1: Simplified logic flow for determining Stoessel Criticality Classes. Class 4 and 5 scenarios require immediate process redesign to lower the MTSR.

Part 2: Operational Troubleshooting (The "How")

Q: The chiller is set to -20°C, but the internal temperature is rising. Is the equipment broken?

A: Likely not. You have hit the "Scale-Up Wall."

As you scale up, the Surface-Area-to-Volume Ratio () decreases drastically. The heat generated scales with Volume (), but the cooling capacity scales with Surface Area ().

Data Table: The Heat Transfer Deficit

Scale	Reactor Volume	Approx.[4] Surface Area ()	A/V Ratio ()	Cooling Capacity Relative to Lab
Lab	1 Liter	0.05	50	Baseline (100%)
Kilo-Lab	20 Liters	0.35	17.5	~35%
Pilot Plant	500 Liters	3.0	6	~12%
Production	10,000 Liters	22.0	2.2	< 5%

Note: As A/V drops, you lose the ability to remove heat passively. You must control the rate of heat generation (

) rather than relying on heat removal (

).

Q: How do I fix a Class 4/5 process ($MTSR > T_d$)?

A: Switch from "Batch" to "Feed-Controlled" (Semi-Batch).

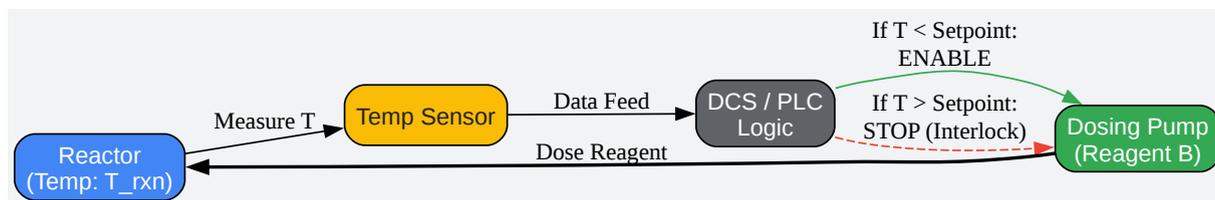
In a batch reaction, all potential energy is loaded at

. In a feed-controlled reaction, you limit the "fuel" available at any given second.

The Strategy:

- Dose the Limiting Reagent: Add the exothermic reagent slowly over time.
- Monitor Accumulation: Ensure the reaction is instantaneous relative to the dosing rate. If the reagent builds up, stop dosing.
- Target Accumulation: Aim for <15% accumulation. This ensures that if cooling fails, the temperature rise is only 15% of the total potential

Visualizing the Control Loop



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Figure 2: A standard feed-controlled safety loop. The dosing pump is interlocked with the reactor temperature. If

exceeds the safety limit, the "fuel" supply is cut immediately.

Part 3: Implementation Protocol

Workflow: Determining MTSR & Safe Dosing Rates

Objective: Define the maximum safe dosing rate for a scale-up candidate. Equipment: Differential Scanning Calorimetry (DSC) & Reaction Calorimetry (e.g., Mettler Toledo RC1 or HEL Simular).

Step 1: Thermal Screening (DSC)

- Prepare Sample: 5-10 mg of reaction mixture (reactants + products).
- Run Dynamic Scan: Heat from 25°C to 400°C at 4°C/min.
- Identify Decomposition: Locate the onset temperature of decomposition () and the energy release ().
 - Critical Check: If is close to your operating temperature, STOP.

Step 2: Isothermal Calorimetry (RC1)

- Calibrate: Determine heat capacity () and heat transfer coefficient () of the reactor with pure solvent.
- Experiment: Perform the reaction at the target process temperature () using a realistic dosing time (e.g., 2 hours).
- Calculate Enthalpy: Integrate the heat flow curve () over time to find total Enthalpy ().
- Calculate Accumulation:
 - Plot (fraction dosed) vs. (fraction reacted, derived from heat flow).
 - Accumulation = .

Step 3: The Safety Calculation

Calculate MTSR based on the maximum accumulation observed in Step 2.

- Pass Criteria: . (The 50°C buffer is a standard safety margin).
- Fail Action: If MTSR is too high, extend the dosing time (e.g., from 2 hours to 6 hours) to reduce accumulation and repeat Step 2.

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